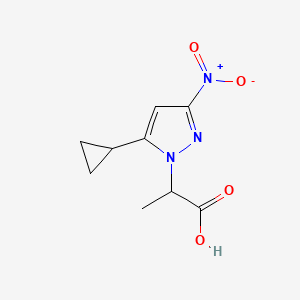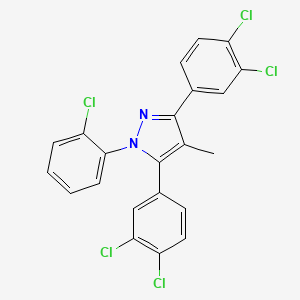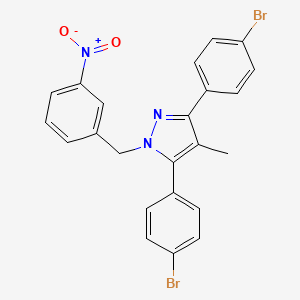![molecular formula C17H22F2N4O3 B10912615 4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10912615.png)
4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that includes difluoromethyl, ethyl, methyl, and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific conditions to ensure selective incorporation of the difluoromethyl group.
Attachment of the morpholino group: This step may involve nucleophilic substitution reactions where the morpholino group is introduced onto the core structure.
Final modifications: Additional steps may be required to introduce the ethyl and methyl groups, as well as to complete the overall structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides may be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE may be studied for its potential therapeutic effects. It could be evaluated for its efficacy in treating specific diseases or conditions, particularly those where its unique structural features may confer specific advantages.
Industry
In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its versatility and reactivity make it a valuable tool for industrial chemists.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-(®-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine
- Other difluoromethylated compounds : These compounds share the difluoromethyl group but differ in other structural aspects.
Uniqueness
4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-(3-MORPHOLINO-3-OXOPROPYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C17H22F2N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethyl-3-methyl-7-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H22F2N4O3/c1-3-23-11(2)15-12(16(18)19)10-14(25)22(17(15)20-23)5-4-13(24)21-6-8-26-9-7-21/h10,16H,3-9H2,1-2H3 |
InChI Key |
QPWYPPLOALQSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCOCC3)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10912555.png)

![methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10912563.png)



![3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10912585.png)

![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone](/img/structure/B10912598.png)
![N-(3,4-dichlorophenyl)-2-[5-(2,6-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10912599.png)
![2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B10912603.png)
![(2E)-3-(1-benzyl-1H-indol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10912606.png)
![3-[4-(morpholin-4-ylcarbonyl)phenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10912612.png)
